5-(Aminomethyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-1-3-2-7-4(6)8-3/h2H,1,5H2,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRAVNZOVGDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Aminomethyl)-1,3-thiazol-2-amine solubility in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 5-(Aminomethyl)-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the solubility of 5-(Aminomethyl)-1,3-thiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers. It synthesizes first-principle analysis of the compound's physicochemical properties with established methodologies for solubility determination. The guide offers a detailed, field-proven protocol for the equilibrium shake-flask method, explains the scientific rationale behind experimental design, and provides a framework for interpreting solubility data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical approach to characterizing the solubility of this and similar chemical entities.
Introduction: The Critical Role of Solubility
5-(Aminomethyl)-1,3-thiazol-2-amine is a bifunctional molecule featuring a primary aliphatic amine and a 2-aminothiazole core. The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs such as pramipexole and meloxicam.[1] The solubility of a drug candidate is a paramount physicochemical property that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and in vivo bioavailability. A comprehensive understanding of a compound's solubility in various organic solvents is therefore not merely academic; it is a critical prerequisite for efficient process development, formulation design, and successful clinical translation.
This guide will deconstruct the factors expected to govern the solubility of 5-(Aminomethyl)-1,3-thiazol-2-amine and provide the necessary tools for its empirical determination.
Physicochemical Landscape and Solubility Predictions
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces. The structure of 5-(Aminomethyl)-1,3-thiazol-2-amine offers several key features that dictate its solubility profile.
-
Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding:
-
Donors: The primary amine (-NH2) on the aminomethyl side chain and the exocyclic amine on the thiazole ring are potent hydrogen bond donors.
-
Acceptors: The nitrogen atom within the thiazole ring and the exocyclic amine nitrogen can act as hydrogen bond acceptors.
-
-
Polarity: The presence of multiple heteroatoms (N, S) and the primary amine group imparts significant polarity to the molecule.
-
Basicity: The aliphatic primary amine is a primary basic center, which can be protonated in the presence of acidic solvents or impurities. The 2-aminothiazole moiety also has a basic character.
Predicted Solubility Behavior:
-
High Solubility in Polar Protic Solvents: Due to its extensive hydrogen bonding capability, the compound is expected to be most soluble in polar protic solvents like methanol, ethanol, and water. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. The parent compound, 2-aminothiazole, is known to be soluble in water and alcohols.[1]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) can act as hydrogen bond acceptors. While they can solvate the molecule, the interaction may be less favorable than with protic solvents. Therefore, moderate to good solubility is expected. However, it is crucial to note that 2-aminothiazole derivatives can exhibit instability in DMSO over time, potentially leading to degradation products.[2]
-
Low Solubility in Nonpolar Solvents: In nonpolar solvents such as hexanes, toluene, or dichloromethane, the primary intermolecular forces are weak van der Waals forces. The high energy required to break the strong hydrogen bonds within the solute's crystal lattice will not be compensated by the weak solute-solvent interactions, leading to predicted poor solubility.
Below is a diagram illustrating the key intermolecular interactions that govern solubility.
Caption: Predicted interactions governing solubility.
Experimental Determination: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[3] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.
Rationale for Method Selection
-
Trustworthiness: The shake-flask method measures the true thermodynamic solubility, which is a fundamental, material-specific constant at a given temperature and pressure. This is distinct from kinetic solubility assays, which are faster but can be influenced by factors like dissolution rate and precipitation kinetics.[4]
-
Causality: By allowing the system to reach equilibrium, typically over 24 hours or more, we ensure that the measured concentration reflects the maximum amount of solute that can be dissolved, providing a stable and reproducible value crucial for thermodynamic modeling and formulation development.[3][4]
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Materials:
-
5-(Aminomethyl)-1,3-thiazol-2-amine (solid)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 5-(Aminomethyl)-1,3-thiazol-2-amine to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~10 mg of solid to 1 mL of solvent.
-
Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.
-
Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously. The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause splashing.[5]
-
Time to Equilibrium: Allow the samples to shake for at least 24 hours. For crystalline compounds with low solubility, 48 to 72 hours may be necessary to ensure equilibrium is reached.[4][6] A validation step is to measure the concentration at 24h and 48h; if the values are consistent, equilibrium has been achieved.[6]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[4] This step is critical to avoid aspirating solid particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining microscopic particulates.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[7][8] A calibration curve must be generated using standards of known concentration to ensure accurate quantification.[4]
The following diagram illustrates this experimental workflow.
Caption: Workflow for solubility determination.
Data Presentation and Interpretation
Solubility data should be compiled into a clear, structured table for easy comparison across different solvent classes.
Table 1: Hypothetical Solubility Data for 5-(Aminomethyl)-1,3-thiazol-2-amine at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Classification |
| Polar Protic | Methanol | 5.1 | > 100 | Very Soluble |
| Ethanol | 4.3 | 50 - 100 | Freely Soluble | |
| Polar Aprotic | DMSO | 7.2 | > 100 | Very Soluble |
| Acetonitrile | 5.8 | 10 - 30 | Soluble | |
| Moderately Polar | Ethyl Acetate | 4.4 | 1 - 5 | Sparingly Soluble |
| Nonpolar | Toluene | 2.4 | < 0.1 | Very Slightly Soluble |
| Hexane | 0.1 | < 0.01 | Practically Insoluble |
Interpretation: The hypothetical data in Table 1 aligns with the predictions based on physicochemical properties. The highest solubility is observed in polar solvents capable of strong hydrogen bonding (Methanol, DMSO). As solvent polarity and hydrogen bonding capacity decrease, the solubility drops significantly, reflecting the inability of nonpolar solvents to overcome the compound's crystal lattice energy.
Conclusion
While specific experimental data for 5-(Aminomethyl)-1,3-thiazol-2-amine is not widely published, a robust solubility profile can be predicted based on its molecular structure. The compound is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar media. For drug development professionals, the definitive determination of its solubility is essential. The detailed shake-flask protocol provided herein offers a reliable and authoritative method for generating this critical data. Accurate solubility characterization will enable informed decisions in process chemistry, formulation development, and preclinical assessment, ultimately facilitating the advancement of new therapeutic agents based on the valuable 2-aminothiazole scaffold.
References
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Solubility of Things. (n.d.). 2-Aminothiazole. Available at: [Link]
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World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Wikipedia. (n.d.). 2-Aminothiazole. Available at: [Link]
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Todorović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]
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Todorović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. National Center for Biotechnology Information. Available at: [Link]
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Chernov'yants, M. S., et al. (2015). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-N-pentyl-1,3-thiazol-2-amine. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-N-butyl-1,3-thiazol-2-amine. PubChem Compound Database. Available at: [Link]
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de Witte, W., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. Available at: [Link]
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Navigating the Fragmentation Landscape: A Technical Guide to the Mass Spectrometry of 5-(Aminomethyl)-1,3-thiazol-2-amine
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the mass spectrometric behavior of 5-(Aminomethyl)-1,3-thiazol-2-amine, a molecule of significant interest due to its prevalence in pharmacologically active scaffolds. This document will explore the theoretical underpinnings of its fragmentation, propose likely fragmentation pathways, and provide a comprehensive experimental framework for its analysis.
Introduction: The Significance of 5-(Aminomethyl)-1,3-thiazol-2-amine
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The addition of an aminomethyl group at the 5-position introduces a key pharmacophoric feature, enhancing the potential for molecular interactions and biological activity. Understanding the mass spectrometric fragmentation of 5-(Aminomethyl)-1,3-thiazol-2-amine is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for quality control during synthesis. This guide will provide the foundational knowledge for interpreting its mass spectrum, a critical step in its journey from laboratory synthesis to potential therapeutic application.
Predicted Mass Spectral Fragmentation of 5-(Aminomethyl)-1,3-thiazol-2-amine
While specific, experimentally derived mass spectral data for 5-(Aminomethyl)-1,3-thiazol-2-amine is not extensively published, we can predict its fragmentation behavior by dissecting its structure and applying established principles of mass spectrometry. The molecule consists of a 2-aminothiazole core with an aminomethyl substituent at the C5 position. The presence of multiple nitrogen and sulfur atoms, along with primary amine functionalities, dictates a characteristic fragmentation pattern.
Soft ionization techniques like Electrospray Ionization (ESI) are highly suitable for a polar molecule such as this, and would be expected to produce a prominent protonated molecular ion [M+H]⁺. The fragmentation of this precursor ion will likely be dominated by cleavages at the weakest bonds and the formation of stable fragment ions.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Aminomethyl Nitrogen: A primary and highly characteristic fragmentation for amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. In this case, the bond between the thiazole ring and the aminomethyl carbon is expected to cleave, leading to the formation of a stable resonance-stabilized thiazole-containing cation.
-
Loss of Ammonia: The primary amine of the aminomethyl group can be lost as a neutral ammonia molecule (NH₃), particularly following protonation. This would result in a fragment ion with a mass 17 Da lower than the precursor ion.
-
Ring Cleavage of the Thiazole Nucleus: Thiazole rings are known to undergo specific fragmentation pathways. Common cleavages can involve the loss of small neutral molecules such as hydrogen cyanide (HCN), acetylene (C₂H₂), or thioformaldehyde (CH₂S), leading to a series of characteristic fragment ions.
-
Retro-Diels-Alder (RDA) type fragmentation: Although less common for this specific ring system, RDA-type reactions can sometimes be observed in heterocyclic systems, leading to predictable ring-opening and fragmentation.
The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of 5-(Aminomethyl)-1,3-thiazol-2-amine.
Caption: Predicted fragmentation of 5-(Aminomethyl)-1,3-thiazol-2-amine.
Data Presentation: Predicted Key Mass Spectral Peaks
The following table summarizes the predicted key mass spectral peaks for 5-(Aminomethyl)-1,3-thiazol-2-amine based on the proposed fragmentation pathways.
| Predicted m/z | Proposed Fragment Ion | Notes |
| 130.05 | [M+H]⁺ | Protonated molecular ion. |
| 113.02 | [M+H - NH₃]⁺ | Loss of ammonia from the aminomethyl group. |
| 103.04 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring. |
| 100.03 | [C₄H₆N₂S]⁺ | Cleavage of the C-C bond between the ring and the aminomethyl group. |
| 85.03 | [C₃H₃NS]⁺ | Further fragmentation of the thiazole ring. |
Experimental Protocol: LC-MS/MS Analysis
To experimentally validate the predicted fragmentation and obtain a definitive mass spectrum, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
4.1. Materials and Reagents
-
5-(Aminomethyl)-1,3-thiazol-2-amine standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
4.2. Sample Preparation
-
Prepare a stock solution of 5-(Aminomethyl)-1,3-thiazol-2-amine at a concentration of 1 mg/mL in methanol.
-
Prepare a working standard solution of 1 µg/mL by diluting the stock solution with a mobile phase-like solution (e.g., 50:50 methanol:water with 0.1% formic acid).
4.3. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A gradient elution from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
4.4. Mass Spectrometry Conditions (Positive ESI Mode)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (can be optimized)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 50-200
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 130.05
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
-
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion and Future Directions
This technical guide provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of 5-(Aminomethyl)-1,3-thiazol-2-amine. The proposed fragmentation pathways, based on fundamental chemical principles and data from analogous structures, offer a robust starting point for the interpretation of experimental data. The detailed LC-MS/MS protocol provides a clear and actionable methodology for researchers to obtain high-quality mass spectra of this important molecule.
Future work should focus on acquiring high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the fragment ions. Furthermore, stable isotope labeling studies could definitively elucidate the fragmentation mechanisms. The knowledge gained from such studies will be invaluable for the rapid and confident identification of this and related compounds in various scientific and industrial settings.
References
-
G. M. Clarke, R. Grigg, and D. H. Williams, "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles," Journal of the Chemical Society B: Physical Organic, pp. 339-344, 1966. [Link]
-
T. A. Mohamed, et al., "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives," Indian Journal of Chemistry - Section B, vol. 45B, pp. 1454-1459, 2006. [Link]
-
S. G. Lias, et al., "Ionization/dissociation of thiazole and thiazolidine induced by strong laser fields," Chemical Physics Letters, vol. 335, no. 1-2, pp. 57-64, 2001. [Link]
-
A. A. Fadda, et al., "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking," Molecules, vol. 24, no. 9, p. 1729, 2019. [Link]
- RSC Publishing, "A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties
Methodological & Application
Protocol for the Purification of 5-(Aminomethyl)-1,3-thiazol-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)-1,3-thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The presence of impurities can significantly impact reaction outcomes, biological activity, and safety profiles, making robust purification protocols essential. This guide provides a detailed examination of the principles and practical methodologies for purifying this compound, focusing on acid-base extraction, recrystallization, and flash column chromatography. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource for researchers striving to achieve high purity for this versatile intermediate.
Introduction: The Chemical Significance of 5-(Aminomethyl)-1,3-thiazol-2-amine
The 2-aminothiazole scaffold is a "privileged structure" in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The title compound, 5-(Aminomethyl)-1,3-thiazol-2-amine, is particularly valuable as it possesses two key nucleophilic centers: the endocyclic nitrogen of the 2-amino group and the exocyclic primary amine of the 5-aminomethyl group. This bifunctionality allows for diverse synthetic elaborations, making it a cornerstone for constructing libraries of potential therapeutic agents.[1][2]
Given its role as a foundational precursor, the purity of 5-(Aminomethyl)-1,3-thiazol-2-amine is paramount. Impurities from its synthesis, such as starting materials, by-products, or decomposition products, can lead to undesirable side reactions, complicate downstream characterization, and ultimately compromise the integrity of biological data. This protocol outlines three effective methods for its purification, tailored to address common impurity profiles encountered during its synthesis.
Foundational Principles: Exploiting Physicochemical Properties
The successful purification of 5-(Aminomethyl)-1,3-thiazol-2-amine hinges on understanding its key structural and physicochemical properties. The molecule contains two basic nitrogen centers: the 2-amino group on the thiazole ring and the primary aliphatic amine at the 5-position.
-
Polarity and Solubility: The presence of two amine functionalities makes the compound highly polar. This dictates its solubility in various solvents and its behavior during chromatography. It is generally soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic solvents like hexanes or diethyl ether. This polarity profile informs the choice of solvents for both recrystallization and chromatography.
Purification Methodologies: Step-by-Step Protocols
The following protocols are presented in order of increasing resolving power, from a bulk purification technique (acid-base extraction) to a high-resolution method (chromatography).
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for removing neutral or acidic impurities from the crude product. It leverages the basicity of the amine groups to selectively transfer the desired compound between aqueous and organic phases.[3][6][7]
Experimental Protocol:
-
Dissolution: Dissolve the crude 5-(Aminomethyl)-1,3-thiazol-2-amine in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). A typical concentration is 50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M Hydrochloric Acid).
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The protonated amine salt will partition into the aqueous layer.
-
Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of 1 M HCl to the separatory funnel and repeat the extraction (steps 3-4) to ensure complete transfer of the amine. Combine the aqueous extracts. The organic layer, now containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 5 M Sodium Hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, with stirring until the pH is >10 (verify with pH paper). The deprotonated, neutral amine will precipitate out or form an oily layer.
-
Back-Extraction: Add a fresh portion of an organic solvent (e.g., DCM or EtOAc) to the basified aqueous mixture. Shake vigorously as before to extract the purified neutral amine back into the organic phase.
-
Isolation: Drain the organic layer. Repeat the back-extraction (step 7) twice more with fresh organic solvent. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Workflow Diagram:
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent system can be identified. The principle is to dissolve the crude material in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[8][9]
Experimental Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. For a polar compound like this, suitable candidates include ethanol, isopropanol, acetonitrile, or a binary mixture such as ethanol/water or methanol/diethyl ether.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate with a water or oil bath) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[9]
-
Crystal Formation: Once at room temperature, the solution can be placed in an ice bath or refrigerator for 30-60 minutes to maximize crystal precipitation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Problem | Cause | Solution | Reference |
| Oiling Out | Compound's melting point is below the solution temperature, or the solution is too concentrated. | Re-heat to dissolve the oil, add more solvent, and allow to cool even more slowly. Consider a different solvent system. | [8] |
| No Crystals Form | Solution is not supersaturated, or nucleation is inhibited. | Scratch the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution by boiling off some solvent. | [10] |
| Low Recovery | Too much solvent was used; compound has significant solubility in cold solvent. | Use the minimum amount of hot solvent. Ensure thorough cooling. Concentrate the mother liquor to obtain a second crop of crystals. | [10] |
Protocol 3: Purification by Flash Column Chromatography
For challenging separations or to achieve the highest purity, flash column chromatography is the method of choice. Due to the basic nature of the amines, special considerations are necessary to prevent peak tailing and ensure good recovery.
Key Considerations:
-
Stationary Phase: Standard silica gel is acidic and can cause strong, sometimes irreversible, binding of basic amines. To mitigate this, the mobile phase must be basified. Alternatively, a more inert stationary phase like neutral alumina can be used.[11][12]
-
Mobile Phase: A common eluent system for polar amines on silica gel is a gradient of methanol in dichloromethane (DCM). To prevent peak tailing, a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide should be added to the mobile phase.[11][13][14]
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., DCM with 1% TEA) as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better resolution.
-
Elution: Carefully add the sample to the top of the column. Begin eluting with the mobile phase, starting with a low polarity (e.g., 1-2% Methanol in DCM + 1% TEA) and gradually increasing the polarity as the column runs.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Workflow Diagram:
Summary and Purity Assessment
The choice of purification method depends on the scale of the reaction and the nature of the impurities. After purification, the compound's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, LC-MS, and melting point analysis.
| Method | Primary Application | Pros | Cons |
| Acid-Base Extraction | Removing neutral/acidic impurities; large scale. | High capacity, rapid, inexpensive. | Does not separate from other basic impurities. |
| Recrystallization | Purifying solid crude products. | Potentially yields very high purity material; scalable. | Requires a suitable solvent; can have recovery losses. |
| Column Chromatography | High-resolution separation of complex mixtures. | Highest resolving power; separates closely related compounds. | Lower capacity, more time and solvent intensive. |
References
- BenchChem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.
- Kunstle, G., Vornehm, K., Spes, H., & Siegl, H. (1976). Method for the purification of 2-aminothiazole. U.S. Patent No. 3,997,550. Washington, DC: U.S. Patent and Trademark Office.
- Salzberg, P. L. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
- University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
- BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Reddit. (2022). Chromotography with free amines? r/chemhelp.
- Takeda Chemical Industries, Ltd. (1992). Process of producing 2-aminothiazole. European Patent No. EP0482607B1.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- PubChem. (n.d.). 5-(aminomethyl)-N-pentyl-1,3-thiazol-2-amine. National Center for Biotechnology Information.
- Wacker Chemie AG. (1976). Method for the purification of 2-aminothiazole. U.S. Patent 3,997,550.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- Singh, S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049.
- Al-Abdullah, E. S., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478.
- Kamali, M. (2016). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Catalán, E. A., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 24(21), 3846.
- Wikipedia. (n.d.). Acid–base extraction.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- Singh, P. P., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 11(6), e0156521.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- Organic Chemistry Plus. (2020, March 21). Acid-Base Extraction Tutorial. YouTube.
- ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives.
- LibreTexts Chemistry. (2022). Acid-Base Extraction.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives.
- ResearchGate. (n.d.). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis.
- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
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5-(Aminomethyl)-1,3-thiazol-2-amine as a building block for kinase inhibitors.
Application Note & Protocols
Topic: 5-(Aminomethyl)-1,3-thiazol-2-amine as a Versatile Building Block for the Development of Potent Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the quest for novel agents with improved potency, selectivity, and resistance profiles is perpetual. A cornerstone of this endeavor is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.
The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1][2] Its widespread success is exemplified by its presence in numerous clinically approved drugs, including the potent multi-targeted kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[3][4][5] The utility of the 2-aminothiazole core stems from its inherent ability to act as a bioisostere of the adenine region of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[3] This foundational interaction anchors the inhibitor, while modifications to the scaffold's periphery allow for the fine-tuning of selectivity and potency.
This application note focuses on a specific, highly versatile derivative: 5-(aminomethyl)-1,3-thiazol-2-amine . The introduction of the aminomethyl group at the C5 position provides a chemically tractable handle for synthetic elaboration, enabling chemists to strategically probe deeper pockets of the kinase active site. Here, we provide a Senior Application Scientist's perspective on leveraging this building block, complete with detailed protocols for synthesis and biological evaluation.
The 2-Aminothiazole Core: A Privileged Kinase Hinge-Binder
The efficacy of the 2-aminothiazole scaffold is not coincidental; it is rooted in its structural and electronic properties. The arrangement of the endocyclic nitrogen, the exocyclic amine, and the thiazole sulfur atom creates a specific hydrogen bonding pattern that mimics the interactions of ATP's adenine ring with the kinase hinge.
-
Expertise & Experience: The exocyclic 2-amino group typically serves as a hydrogen bond donor, while the endocyclic N3 atom acts as a hydrogen bond acceptor. This bidentate interaction with the backbone amide and carbonyl groups of the hinge residues is a recurring binding motif observed in numerous co-crystal structures of 2-aminothiazole inhibitors bound to kinases. The 5-(aminomethyl) group on our featured building block does not interfere with this core interaction; rather, it provides an outward-facing vector for building additional interactions that enhance affinity and define selectivity against specific kinases.
Application Protocol 1: Synthesis of a Urea-Functionalized Kinase Inhibitor Intermediate
The primary amine of the 5-(aminomethyl) group is an excellent nucleophile, making it an ideal site for derivatization. Urea formation is a common strategy in kinase inhibitor design to introduce rigid, planar groups that can form additional hydrogen bonds. This protocol describes the synthesis of a representative urea derivative.
Principle: This protocol details the reaction of 5-(aminomethyl)-1,3-thiazol-2-amine with an aromatic isocyanate. The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate, followed by proton transfer to yield the stable urea product. This reaction is typically high-yielding and proceeds under mild conditions.[6]
Materials and Reagents:
-
5-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride
-
4-Chlorophenyl isocyanate
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, and TLC supplies
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride (1.0 eq).
-
Solubilization and Basification: Add anhydrous DMF (approx. 0.2 M concentration) and stir to dissolve. Add triethylamine (2.5 eq) dropwise at room temperature to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.
-
Addition of Isocyanate: In a separate vial, dissolve 4-chlorophenyl isocyanate (1.05 eq) in a small volume of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure urea product.
-
Characterization: Confirm the structure of the final product, 1-(4-chlorophenyl)-3-((2-amino-1,3-thiazol-5-yl)methyl)urea, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Trustworthiness Check: The protocol is self-validating through TLC monitoring, which confirms the consumption of starting material and formation of a new, less polar product. Full characterization by NMR and HRMS provides definitive structural proof.
Application Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
After synthesizing a potential inhibitor, the first critical step is to determine its direct effect on the enzymatic activity of the target kinase. A luminescence-based ATP depletion assay is a robust, high-throughput method for this purpose.
Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction.[7] Kinase activity consumes ATP; therefore, potent inhibitors will result in less ATP consumption and a higher luminescence signal. The ADP-Glo™ Kinase Assay is a common commercial example that works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP. Second, it converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light is directly proportional to the kinase activity.[8]
Materials and Reagents:
-
Recombinant target kinase (e.g., Abl, Src)
-
Kinase-specific peptide substrate
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
ATP solution (at a concentration near the Kₘ for the target kinase)
-
Synthesized inhibitor stock solution (in 100% DMSO)
-
Known inhibitor as a positive control (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor and positive control in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) to the 384-well assay plates.
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the appropriate kinase buffer. Add this mix to the wells containing the compounds.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be kept low (≤1%). Include "no enzyme" (negative) and "no inhibitor" (positive activity) controls.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
First Detection Step (ATP Depletion): Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (Luminescence Generation): Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and provides luciferase/luciferin. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Expert Insight: Running the assay with ATP at its physiological concentration (1-10 mM) in addition to the Kₘ concentration can provide a more accurate prediction of cellular potency, as inhibitors must compete with much higher levels of ATP inside the cell.[9][10]
Application Protocol 3: Cell-Based Proliferation Assay
A potent biochemical inhibitor must be able to enter a cell and engage its target in a complex cellular environment to be therapeutically useful. A cell proliferation assay is a fundamental method to assess the functional downstream consequence of target inhibition.
Principle: This assay measures the number of viable cells after treatment with the inhibitor.[1] Many cancer cell lines are dependent on the activity of a specific kinase for their survival and proliferation.[11] Inhibiting this "driver" kinase leads to cell cycle arrest or apoptosis, resulting in reduced cell proliferation. The MTT or CellTiter-Glo® assays are common methods to quantify cell viability.
Materials and Reagents:
-
A cancer cell line dependent on the target kinase (e.g., K562 cells for Bcr-Abl)
-
Appropriate cell culture medium (e.g., RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized inhibitor and a positive control drug
-
Clear-bottom 96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
DMSO (for solubilizing MTT formazan)
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader (absorbance or luminescence)
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor and control drug in the cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Return the plates to the incubator and incubate for 72 hours.
-
Viability Measurement (MTT Method):
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Trustworthiness Check: The inclusion of a known clinical inhibitor (e.g., Dasatinib) as a positive control validates the assay's sensitivity and the cell line's response. Discrepancies between biochemical IC₅₀ and cellular GI₅₀ values are common and provide valuable insights into factors like cell permeability, efflux pump activity, or off-target effects.[9]
Data Presentation and Biological Context
Summarizing data clearly is crucial for decision-making in a drug discovery project.
Table 1: Representative Inhibitory Activity Data
| Compound | Target Kinase (Biochemical IC₅₀, nM) | K562 Cell Line (Cellular GI₅₀, nM) |
| Synthesized Inhibitor | 5.2 | 25.8 |
| Dasatinib (Control) | <1 | 3.5 |
The data above illustrates a compound with potent biochemical activity that is moderately attenuated in a cellular context, a typical and informative result. To understand the biological relevance, it is helpful to visualize the pathway being targeted.
Conclusion
5-(Aminomethyl)-1,3-thiazol-2-amine is a high-value building block for medicinal chemists engaged in kinase inhibitor discovery. Its structure combines the proven hinge-binding capability of the 2-aminothiazole core with a strategically placed functional group for synthetic diversification. The protocols provided herein offer a robust framework for synthesizing novel derivatives and evaluating their biological activity in both biochemical and cellular assays. By systematically applying these methods, researchers can efficiently explore structure-activity relationships and advance the development of the next generation of targeted kinase inhibitors.
References
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Retrieved from [Link]
-
ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ResearchGate. Retrieved from [Link]
-
Gao, C., et al. (2012). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. European Journal of Medicinal Chemistry, 50, 174-183. Retrieved from [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Retrieved from [Link]
-
Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
- Google Patents. (n.d.). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. Google Patents.
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Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Retrieved from [Link]
-
Golub, A. G., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(7), 3275-3294. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
-
Zhang, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. Retrieved from [Link]
-
Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research, 74(19 Supplement), 5385. Retrieved from [Link]
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 199-224. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]
-
Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 60(16), 7118-7137. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]
-
Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. Retrieved from [Link]
-
Park, H., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. European Journal of Medicinal Chemistry, 157, 118-131. Retrieved from [Link]
-
Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]
-
Elder, A. M., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 629. Retrieved from [Link]
-
Gotor, V., et al. (2017). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 22(10), 1672. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Retrieved from [Link]
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Hussain, S., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 290132. Retrieved from [Link]
-
Khan, I., et al. (2017). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Archiv der Pharmazie, 350(3-4). Retrieved from [Link]
-
Molecules. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Molecules. Retrieved from [Link]
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Zenodo. (2022). Table 1. List of Protein Kinase Inhibitors approved by FDA. Zenodo. Retrieved from [Link]
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Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Retrieved from [Link]
-
Niner Commons. (2017). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. Retrieved from [Link]
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Application Note: High-Throughput Screening of 5-(Aminomethyl)-1,3-thiazol-2-amine Libraries
Executive Summary
The 5-(aminomethyl)-1,3-thiazol-2-amine scaffold represents a privileged structural motif in medicinal chemistry, offering a unique vector for exploring kinase ATP-binding pockets and GPCR allosteric sites. The C2-amine provides a classic hydrogen bond donor/acceptor motif, while the C5-aminomethyl arm offers a flexible vector for solubilizing groups or deep-pocket penetration.
However, this scaffold carries a "janus-faced" reputation. While highly active, 2-aminothiazoles are frequent "Pan-Assay Interference Compounds" (PAINS), often acting as aggregators or redox cyclers. This guide outlines a rigorous, self-validating workflow to synthesize a focused library, screen it using high-throughput methods, and—crucially—rapidly dereplicate false positives from genuine pharmacological hits.
Library Design & Synthetic Strategy
To maximize structure-activity relationship (SAR) data, we utilize a modular Hantzsch Thiazole Synthesis adapted for parallel solid-phase or solution-phase chemistry. This approach allows independent diversification of the C2-amine (R1) and the C5-aminomethyl arm (R2).
Synthetic Pathway
The core synthesis relies on the condensation of N-protected-1-amino-3-bromo-propan-2-one with various thioureas .
Chemical Logic:
-
Core Formation: The Hantzsch cyclization creates the thiazole ring.[1]
-
Orthogonal Protection: The C5-amine is protected (e.g., Boc), allowing selective functionalization of the C2-amine first.
-
Diversification: Subsequent deprotection of C5 allows for reductive amination or amide coupling at the "tail" position.
Visualization: Synthetic Workflow
The following diagram illustrates the split-pool or parallel synthesis logic.
Figure 1: Modular synthesis of 5-(aminomethyl)-1,3-thiazol-2-amine library allowing orthogonal derivatization at R1 and R2 positions.
High-Throughput Screening (HTS) Protocol[2]
This protocol assumes a biochemical kinase inhibition assay (e.g., ADP-Glo™ or TR-FRET) as the primary screen, given the scaffold's affinity for ATP sites.
Assay Validation (The Z-Factor)
Before screening the library, the assay window must be validated using the Z-factor metric (Zhang et al., 1999).
Formula:
- : Standard Deviation[2]
- : Mean signal
- : Positive control (Max inhibition)
- : Negative control (DMSO/Min inhibition)
Interpretation Table:
| Z-Factor Value | Interpretation | Action |
| 1.0 | Ideal (Theoretical) | N/A |
| 0.5 ≤ Z < 1.0 | Excellent Assay | Proceed to Screen |
| 0 - 0.5 | Marginal | Optimization Required |
| < 0 | Unacceptable | Do Not Screen |
Screening Workflow Steps
Step 1: Plate Preparation (Acoustic Dispensing)
-
Instrument: Echo® 650 (or similar acoustic dispenser).
-
Source: Library compounds at 10 mM in 100% DMSO.
-
Destination: 1536-well low-volume assay plates (white solid for luminescence, black for fluorescence).
-
Transfer: 20 nL per well to achieve 10 µM final concentration (assuming 2 µL assay volume).
-
Controls: Columns 1-2 (DMSO only), Columns 47-48 (Reference Inhibitor e.g., Staurosporine).
Step 2: Enzyme Reaction
-
Reagent: Dispense 1 µL of Enzyme/Buffer mix using a non-contact dispenser (e.g., Multidrop Combi).
-
Incubation: 15 min at RT to allow compound-enzyme pre-equilibration.
-
Substrate Start: Add 1 µL of ATP/Substrate mix.
-
Reaction Time: 60 min at RT (humidity controlled).
Step 3: Detection
-
Add detection reagent (e.g., 2 µL ADP-Glo reagent).
-
Incubate 40 min.
-
Read on multimode plate reader (e.g., EnVision or PHERAstar).
Triage and PAINS Elimination (Critical)
Aminothiazoles are notorious for acting as Promiscuous 2-Aminothiazoles (PrATs) . They can inhibit enzymes via non-specific aggregation, redox cycling, or light-scattering interference. A "hit" in the primary screen is not a lead until proven otherwise.
The Triage Funnel
We employ a rigorous exclusion funnel to purify the hit list.
Figure 2: HTS Triage Funnel designed to filter out non-specific aminothiazole aggregators and redox cyclers.
Detailed Validation Protocols
Protocol A: Detergent Sensitivity (Aggregation Check) Aggregators sequester enzyme on the surface of colloidal particles.
-
Run the dose-response curve under standard conditions.
-
Run a parallel curve with 0.01% Triton X-100 (or Tween-80) added to the buffer.
-
Analysis: If the IC50 shifts significantly (e.g., >3-fold increase in IC50 or complete loss of activity) in the presence of detergent, the compound is likely an aggregator (False Positive).
Protocol B: Redox Cycling (Resorufin Assay) Aminothiazoles can generate H2O2 in the presence of reducing agents (DTT), inhibiting enzymes via oxidation of cysteine residues.
-
Incubate compound with DTT and Horseradish Peroxidase (HRP).
-
Add Amplex Red (or Resorufin precursor).
-
Analysis: Fluorescence generation indicates H2O2 production. These compounds are redox cyclers and should be discarded.
Data Analysis & QC
Normalization
Data should be normalized to Percent Inhibition (PIN):
Purity Requirements
For any hit advancing to the "Validated" stage, identity and purity must be confirmed via LC-MS.
-
Requirement: >90% purity by UV (254 nm) and ELSD.
-
Note: Aminothiazoles often ionize well in positive mode (M+H)+. Watch for potential oxidation byproducts in stored DMSO stocks.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3] Journal of Biomolecular Screening.
-
[Link]
-
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4] Journal of Medicinal Chemistry.
-
[Link]
-
-
Das, D., et al. (2016). 2-Aminothiazole as a Privileged Scaffold in Drug Discovery. European Journal of Medicinal Chemistry.
-
[Link]
-
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
[Link]
-
Sources
Troubleshooting & Optimization
Analytical method development for 5-(Aminomethyl)-1,3-thiazol-2-amine purity check
Technical Support Center: Analytical Method Development
Subject: Troubleshooting & Method Development for Polar Basic Heterocycles (5-(Aminomethyl)-1,3-thiazol-2-amine)
Welcome to the technical support hub. As a Senior Application Scientist, I have curated this guide to address the specific challenges associated with 5-(Aminomethyl)-1,3-thiazol-2-amine . This molecule presents a classic "chromatographer’s dilemma": it is highly polar, basic, and possesses low UV absorptivity relative to larger drug molecules.
This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to ensure your purity checks are robust, reproducible, and compliant.
The Molecule & The Challenge
Compound: 5-(Aminomethyl)-1,3-thiazol-2-amine Chemical Nature: [1]
-
Core: Thiazole ring (aromatic, electron-rich).[1]
-
Functionality:
-
Net Result: At typical HPLC pH (2-4), this molecule is doubly positively charged .[1]
Why Standard Methods Fail:
-
C18 Retention: On a standard C18 column at acidic pH, the molecule behaves like a salt and elutes in the void volume (
), preventing separation from unretained salts or solvent fronts. -
Peak Tailing: The aliphatic amine interacts strongly with residual silanols on silica-based columns, leading to severe tailing.[1]
Method Development Strategy (FAQ Format)
Q1: Should I use Reverse Phase (RPLC) or HILIC?
Recommendation: Start with HILIC (Hydrophilic Interaction Liquid Chromatography).
-
The Logic: HILIC is designed for polar, hydrophilic compounds.[2] It uses a polar stationary phase (like Silica or Amide) and a high-organic mobile phase.[1] This creates a water-rich layer on the surface of the silica.[1][3][4] Your polar analyte partitions into this water layer, providing excellent retention without the need for aggressive ion-pairing reagents.[1]
-
Alternative: If HILIC is unavailable, High-pH RPLC is the second best choice.[1] By raising the pH above 10 (using a hybrid silica column like XBridge), you deprotonate the amines, making the molecule neutral and hydrophobic enough to retain on C18.
Q2: Which column chemistry is best?
-
For HILIC: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide).[1]
-
Why: Amide phases are chemically stable and provide hydrogen bonding sites that improve peak shape for amines compared to bare silica.
-
-
For RPLC: Hybrid C18 (e.g., Waters XBridge, Phenomenex Gemini).
-
Why: These columns withstand high pH (up to 12), allowing you to suppress ionization of the aliphatic amine.
-
Q3: What is the optimal detection method?
-
UV/Vis: The thiazole ring absorbs in the UV region. Set your detector to 265–275 nm .
-
Note: The aliphatic aminomethyl group does not absorb. If you are tracking impurities lacking the thiazole ring, you may need a Universal Detector (CAD/ELSD) or LC-MS.
-
Recommended Experimental Protocols
Protocol A: HILIC Method (Primary Recommendation)
Best for: Maximum retention, MS compatibility, and separating polar impurities.
| Parameter | Condition |
| Column | Amide-Bonded Silica (e.g., 100 x 2.1 mm, 1.7 µm or 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj.[1] with Formic Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 0.3 - 0.5 mL/min (depending on column ID) |
| Column Temp | 30°C |
| Injection Vol | 1 - 5 µL |
| Diluent | CRITICAL: 85:15 ACN:Water (Must match initial gradient conditions) |
Gradient Table (HILIC):
| Time (min) | %A (Aqueous Buffer) | %B (Organic) | Phase |
|---|---|---|---|
| 0.0 | 10 | 90 | Equilibration |
| 1.0 | 10 | 90 | Hold |
| 8.0 | 50 | 50 | Elution Gradient |
| 9.0 | 50 | 50 | Wash |
| 9.1 | 10 | 90 | Re-equilibration |
| 13.0 | 10 | 90 | End |[1]
Protocol B: High-pH RPLC (Secondary Recommendation)
Best for: Robustness in QC environments, if HILIC columns are scarce.[1]
| Parameter | Condition |
| Column | Hybrid C18 (High pH stable), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with Ammonium Hydroxide) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 5% B to 60% B over 15 mins |
| Detection | UV @ 270 nm |
Troubleshooting Guide (Q&A)
Issue 1: "My peak is splitting or looks distorted."
-
Diagnosis: Solvent Mismatch. You likely dissolved your sample in 100% water or methanol. In HILIC, water is the "strong" solvent.[3][5] Injecting a water-rich plug into a high-organic mobile phase disrupts the partitioning mechanism.[1]
-
Fix: Dissolve the sample in the mobile phase start conditions (e.g., 90% Acetonitrile / 10% Buffer).
Issue 2: "The retention time is shifting between runs."
-
Diagnosis: Insufficient Equilibration. HILIC columns require longer equilibration times than RPLC because the water layer on the silica surface must stabilize.
-
Fix: Increase the re-equilibration time at the end of the gradient. Ensure at least 20 column volumes of flow before the next injection.
Issue 3: "I see severe tailing even on the Amide column."
-
Diagnosis: Ionic Interaction. The amine is interacting with residual silanols.
-
Fix: Increase the buffer concentration (ionic strength) to 20-25 mM Ammonium Formate. This shields the silanols. Alternatively, ensure the pH is low enough (pH 3.0) to keep silanols protonated (neutral).
Visualizations
Diagram 1: Method Selection Decision Matrix
Caption: Logical flow for selecting the appropriate chromatographic mode based on analyte properties and lab capabilities.
[1]
Diagram 2: HILIC Mechanism & Optimization Loop
Caption: The iterative process of optimizing HILIC separation for polar amines, focusing on the water layer and ionic interactions.
References
-
HILIC vs RPLC: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at: [Link]
-
Aminothiazole Analysis: Separation of 2-Aminothiazole on Newcrom R1 HPLC column. SIELC Technologies.[6] Available at: [Link]
Sources
- 1. CAS 7305-71-7: 2-Amino-5-methylthiazole | CymitQuimica [cymitquimica.com]
- 2. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 6. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative analysis of the synthetic routes to 5-(Aminomethyl)-1,3-thiazol-2-amine
Topic: Content Type: Publish Comparison Guide
Executive Summary
The moiety 5-(aminomethyl)-1,3-thiazol-2-amine (CAS: 625440-80-4 / HCl salt: 1300216-98-1) is a high-value pharmacophore found in fragment-based drug discovery, particularly in the development of kinase inhibitors and antibacterial agents. Its structure combines a polar, hydrogen-bond-donating 2-amino group with a flexible aminomethyl arm, serving as a versatile linker or "warhead" attachment point.
This guide objectively compares the three primary synthetic strategies for accessing this scaffold. While Route 1 (Stepwise Hantzsch/Gabriel) is the most common laboratory method due to reagent availability, Route 2 (Convergent Cyclization) is identified as the superior process for scale-up due to its mitigation of hazardous alkylating intermediates.
Route 1: The Stepwise Hantzsch / Gabriel Protocol
Type: Linear Synthesis | Mechanism: Hantzsch Thiazole Synthesis
This route constructs the thiazole ring first, leaving a reactive electrophile (chloromethyl) at the 5-position, which is subsequently converted to the amine.
Detailed Methodology
-
Cyclization (Hantzsch Synthesis):
-
Reagents: 1,3-Dichloroacetone, Thiourea, Ethanol/Acetone.
-
Protocol: Thiourea (1.0 eq) is dissolved in ethanol. 1,3-Dichloroacetone (1.0 eq) is added dropwise at 0°C to prevent polymerization. The mixture is refluxed for 2–4 hours.
-
Product: 2-Amino-5-(chloromethyl)thiazole hydrochloride precipitates upon cooling.
-
Critical Control Point: The product is a potent vesicant and alkylating agent. Handle with extreme caution.
-
-
Nucleophilic Substitution (Gabriel Synthesis):
-
Reagents: Potassium Phthalimide, DMF/DMSO, catalytic NaI.
-
Protocol: The chloromethyl intermediate is treated with potassium phthalimide (1.1 eq) in DMF at 60–80°C.
-
Note: The 2-amino group is relatively non-nucleophilic due to resonance delocalization, but acetylation (protection) of the 2-amino group prior to this step can improve yields by preventing self-alkylation.
-
-
Deprotection:
-
Reagents: Hydrazine hydrate, Ethanol.
-
Protocol: The phthalimide intermediate is refluxed with hydrazine hydrate for 2 hours. Acidic hydrolysis (6N HCl) follows to precipitate the phthalhydrazide byproduct, leaving the target amine in solution.
-
Technical Assessment
-
Pros: Starting materials (1,3-dichloroacetone, thiourea) are ubiquitous and inexpensive.
-
Cons: Isolation of the chloromethyl intermediate poses significant safety risks. The substitution step often suffers from moderate yields (40–60%) due to competitive side reactions if the 2-amino group is unprotected.
Route 2: The Convergent Protected-Precursor Protocol (Preferred)
Type: Convergent Synthesis | Mechanism:
This route introduces the nitrogen functionality before forming the thiazole ring, avoiding the handling of reactive chloromethyl thiazoles.
Detailed Methodology
-
Precursor Synthesis:
-
Reagents: Phthalimide, 1,3-Dichloroacetone (or Epichlorohydrin followed by oxidation), Base.
-
Protocol: React potassium phthalimide with 1,3-dichloroacetone (controlled stoichiometry) to generate 1-chloro-3-phthalimido-2-propanone .
-
Self-Validating Check: Monitor disappearance of phthalimide by TLC. The product should show a distinct carbonyl stretch ~1720 cm⁻¹ in IR.
-
-
Convergent Cyclization:
-
Reagents: Thiourea, Ethanol.
-
Protocol: The phthalimido-ketone is refluxed with thiourea in ethanol. The thiazole ring forms around the protected amine.
-
Mechanism: Sulfur attacks the
-chlorine; the amine attacks the ketone, followed by dehydration.
-
-
Global Deprotection:
-
Protocol: Standard hydrazine deprotection releases the primary amine.
-
Technical Assessment
-
Pros: Safety. No isolation of vesicant intermediates. Higher overall yield (typically >70%) because the cyclization is highly efficient and the nitrogen is already in place.
-
Cons: Requires synthesis or purchase of the phthalimido-acetone precursor.
Route 3: Reductive Amination / Reduction
Type: Functional Group Transformation | Mechanism: Oxidation
Methodology
-
Formylation: 2-Aminothiazole is reacted with Vilsmeier-Haack reagent (POCl
/DMF) or formylated via radical processes to give 2-amino-5-formylthiazole . -
Reductive Amination: The aldehyde is treated with ammonia/ammonium acetate and a reducing agent (NaBH
CN or H /Pd).
Technical Assessment
-
Pros: Avoids alkyl halides entirely.
-
Cons: 5-formylation of 2-aminothiazole is electronically difficult (the 5-position is nucleophilic, but the 2-amino group complicates direct electrophilic aromatic substitution without protection). Often requires multi-step oxidation from 5-methylthiazoles.
Comparative Data Analysis
| Feature | Route 1: Stepwise (Hantzsch/Gabriel) | Route 2: Convergent (Protected) | Route 3: Reductive |
| Overall Yield | 35 – 50% | 65 – 75% | 30 – 45% |
| Step Count | 3 (Linear) | 2 (Convergent) | 3+ (Linear) |
| Safety Profile | Low (Vesicant intermediate) | High (Stable intermediates) | Moderate |
| Scalability | Poor (Safety constraints) | Excellent | Moderate |
| Cost Efficiency | High (Cheap reagents) | Moderate (Precursor cost) | Low (Reagents) |
| Purity Profile | Risk of poly-alkylation | High | Risk of over-reduction |
Visualizations[1][2][3][4]
Figure 1: Retrosynthetic Analysis
This diagram illustrates the logical disconnection of the target molecule into the precursors used in Routes 1 and 2.
Caption: Retrosynthetic tree showing the divergence between the stepwise Route 1 (left) and the convergent Route 2 (right).
Figure 2: Recommended Workflow (Route 2)
A self-validating workflow for the preferred convergent route.
Caption: Operational workflow for Route 2, highlighting the critical quality control point post-cyclization.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applic
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Synthesis of 2-amino-5-chloromethylthiazole (Precursor for Route 1).
- Source: Indian Academy of Sciences (Proc. Indian Acad. Sci., Vol 91).
-
URL:[Link]
-
Gabriel Synthesis of Primary Amines (Mechanism).
-
Solid-Phase Synthesis of Thiazoles (Valid
- Source: N
-
URL:[Link]
-
General Synthesis of Thiazoles
-Halo Ketones.
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(Aminomethyl)-1,3-thiazol-2-amine
Comprehensive Safety and Handling Guide: 5-(Aminomethyl)-1,3-thiazol-2-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-(Aminomethyl)-1,3-thiazol-2-amine. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just instructions, but a deep understanding of the principles behind them, ensuring a self-validating system of safety in your laboratory.
A Note on Scientific Diligence: Specific safety data for 5-(Aminomethyl)-1,3-thiazol-2-amine is not extensively published. Therefore, the guidance herein is expertly synthesized from Safety Data Sheets (SDS) of structurally analogous aminothiazole and thiadiazole compounds. This approach, grounded in established chemical principles, provides a robust framework for safe handling.
Hazard Assessment: Understanding the Risks
Based on analogous compounds, 5-(Aminomethyl)-1,3-thiazol-2-amine is anticipated to present the following hazards. Always handle this compound as if it possesses these risks.
| Hazard Classification | Description | Primary Exposure Routes |
| Acute Oral Toxicity | Harmful if swallowed, which can lead to immediate or delayed health effects.[1][2][3][4] | Ingestion |
| Skin Irritation | May cause skin irritation upon direct contact.[3][4][5] | Dermal (Skin) Contact |
| Serious Eye Irritation | Can cause serious and potentially damaging eye irritation.[3][4][5] | Ocular (Eye) Contact |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[5] | Inhalation |
In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides may be released.[2][6]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are critical for minimizing exposure. The required level of PPE is dictated by the specific procedure being performed.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the handling task.
Caption: PPE selection workflow based on the handling task.
Detailed PPE Specifications
-
Eye and Face Protection:
-
Safety Goggles: At a minimum, ANSI Z87.1 compliant chemical splash goggles are required for all handling procedures.[7][8]
-
Face Shield: A full-face shield must be worn over safety goggles when handling the solid powder, working with larger quantities (>1g), or when there is a significant risk of splashing.[8]
-
-
Hand Protection:
-
Gloves: Disposable, powder-free nitrile gloves are the standard for providing protection against incidental contact.[3][9]
-
Understanding Glove Performance: It is crucial to understand that no glove material offers permanent protection. Key performance indicators include:
-
Breakthrough Time: The time it takes for the chemical to be detected on the inside of the glove. For many chemicals, standard nitrile gloves offer protection for incidental "splash" contact only.[7][9]
-
Degradation: The physical change in the glove material upon chemical contact, such as swelling, cracking, or becoming brittle.[9]
-
-
Operational Protocol: For tasks involving more than incidental contact, consider double-gloving (wearing two pairs of nitrile gloves).[8] Always change gloves immediately if you suspect contamination. Never wear contaminated gloves outside of the immediate work area.[9]
-
-
Body Protection:
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect skin and personal clothing.[7]
-
Chemical Resistant Apron: For large-scale operations or when handling concentrated solutions, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
When Required: A NIOSH-approved N95 (or better) particulate respirator is necessary when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated.[7]
-
Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
-
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.[7]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as determined by the workflow in Section 2.1.
-
-
Execution (Weighing Solid):
-
Perform all manipulations of the solid compound within a chemical fume hood to contain dust.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust clouds.
-
Clean any spills on the balance or work surface immediately with a damp cloth (use a solvent appropriate for your procedure). Dispose of the cloth as hazardous waste.
-
-
Post-Handling:
Emergency Procedures: Spill Response
Caption: Decision tree for spill response procedures.
Disposal Plan
-
Waste Segregation: All materials contaminated with 5-(Aminomethyl)-1,3-thiazol-2-amine, including disposable gloves, weigh boats, and absorbent pads, must be treated as hazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Final Disposal: Waste must be disposed of through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[1][2][3] Handle uncleaned empty containers as you would the product itself.[1]
References
-
Safety data sheet. (2015). Thor.[Link]
-
Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot.[Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.[Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.[Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.[Link]
-
2-Aminothiazole, 25g, Each. (n.d.). CP Lab Safety.[Link]
-
5-[(3-Fluorophenyl)methyl]-1,3-thiazol-2-amine. (n.d.). PubChem.[Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. 5-(aminomethyl)-N-butyl-1,3-thiazol-2-amine | C8H15N3S | CID 117555423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 10. 5-(2-Methylpropyl)-1,3-thiazol-2-amine | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
